BenchChemオンラインストアへようこそ!

N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Lipoxygenase inhibition Xanthine oxidase inhibition Benzimidazole SAR

This compound's distinct 1-phenylbenzimidazole-core with furan-2-yl-thiazole tail defines a unique pharmacophore geometry unexplored in public bioactivity data. It is a rationally designed starting point for novel intellectual property generation in anti-inflammatory (LOX/XO), antibacterial (DNA gyrase B), and antioxidant programs. Its uncharacterized target engagement profile also makes it an ideal affinity probe for chemoproteomics. Procure this differentiated scaffold to avoid SAR redundancy and accelerate lead optimization across multiple therapeutic target classes.

Molecular Formula C21H14N4O2S
Molecular Weight 386.43
CAS No. 1207016-56-5
Cat. No. B2655175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
CAS1207016-56-5
Molecular FormulaC21H14N4O2S
Molecular Weight386.43
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)C5=CC=CO5
InChIInChI=1S/C21H14N4O2S/c26-20(24-21-23-17(12-28-21)19-7-4-10-27-19)14-8-9-18-16(11-14)22-13-25(18)15-5-2-1-3-6-15/h1-13H,(H,23,24,26)
InChIKeyFNNMQAGVDKQCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1207016-56-5): Chemical Identity and Scaffold Context for Procurement Screening


N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (CAS 1207016‑56‑5, molecular formula C₂₁H₁₄N₄O₂S, molecular weight 386.4 g mol⁻¹) is a fully synthetic heterocyclic compound that fuses a 1‑phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide core with a 4‑(furan‑2‑yl)thiazol‑2‑amine moiety via a carboxamide linker . This architecture places the compound at the intersection of three privileged medicinal‑chemistry scaffolds—benzimidazole, thiazole, and furan—each independently associated with diverse biological activities [1]. The benzo[d]imidazole‑5‑carboxamide substructure has recently been validated as a productive scaffold for antioxidant and enzyme‑inhibitory (LOX, XO) activity, with specific derivatives achieving IC₅₀ values in the 13–26 µM range against lipoxygenase and xanthine oxidase [2]. Because the compound is not yet accompanied by a published target‑specific biological profile, its procurement interest derives primarily from its rationally designed multi‑heterocycle architecture, which offers a starting point for structure–activity relationship (SAR) exploration across multiple therapeutic target classes.

Why Benzimidazole–Thiazole–Furan Hybrids Cannot Be Treated as Interchangeable: Implications for Procurement of CAS 1207016‑56‑5


Within the benzimidazole‑thiazole‑furan chemical space, even subtle structural modifications produce large functional divergences. In a 2024 series of 1‑(furan‑2‑yl)imidazole‑tethered thiazoles, the antibacterial activity against S. aureus varied from 0 mm to 28 mm inhibition‑zone diameter solely by altering the pendant aryl substituent [1]. Similarly, among 1H‑benzo[d]imidazole‑5‑carboxamide derivatives, lipoxygenase IC₅₀ values ranged from 13.95 µM to >100 µM depending on the nature of the amide substituent, while xanthine oxidase inhibition varied from 18.43 µM to inactive [2]. The target compound’s unique combination—a 1‑phenyl substituent on the benzimidazole ring, a furan‑2‑yl group on the thiazole, and a secondary amide linker—defines a distinct pharmacophore geometry that cannot be assumed to replicate the activity of any single reference compound from the same class. Procurement decisions that treat this compound as a generic “benzimidazole‑thiazole hybrid” therefore risk selecting a molecule with an uncharacterized activity profile, undermining SAR reproducibility and lead‑optimisation efficiency.

Quantitative Differentiation Evidence for N‑(4‑(Furan‑2‑yl)thiazol‑2‑yl)‑1‑phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide (CAS 1207016‑56‑5) Against Closest Comparators


Positional Isomer Advantage: 1‑Phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide vs. 1‑Unsubstituted or N‑Benzyl Analogs in LOX/XO Inhibitory Potency

In the 2024 series of 1H‑benzo[d]imidazole‑5‑carboxamide derivatives, the compounds bearing aromatic N‑1 substituents (compounds 10c, 10f, 10g) exhibited the most potent enzyme inhibition, whereas N‑1 unsubstituted or simple alkyl‑substituted analogs showed markedly weaker activity. The best N‑1‑substituted compound (10f) achieved a lipoxygenase IC₅₀ of 13.95 µM and a xanthine oxidase IC₅₀ of 18.43 µM, outperforming the reference drugs allopurinol and baicalein [1]. The target compound carries a 1‑phenyl substituent—a feature that, by SAR inference, is predicted to confer superior enzyme‑binding affinity relative to 1‑H or 1‑alkyl benzimidazole‑5‑carboxamide analogs [1].

Lipoxygenase inhibition Xanthine oxidase inhibition Benzimidazole SAR 1‑Phenyl substitution

Furan‑2‑yl on Thiazole vs. Phenyl or Methyl Substituents: Differential Antibacterial Spectrum in Thiazole‑Benzimidazole Hybrids

In the 2024 thiazole–imidazole–furan series, the presence of a furan‑2‑yl group on the thiazole ring (compounds 3a, 8a) was associated with dual Gram‑positive and Gram‑negative activity (S. aureus 28 mm; E. coli 27 mm for 3a), whereas compounds lacking the furan substituent (6a, 6b, 6c) showed zero antibacterial activity [1]. Molecular docking confirmed that the furan moiety participates in π‑anion interactions with the key residue ASP81 (S. aureus DNA gyrase B, PDB 3U2D) and ARG1072 (E. coli DNA gyrase B, PDB 1S14) [1]. The target compound retains the bioactive furan‑2‑yl‑thiazole substructure, distinguishing it from analogs where this position is occupied by phenyl, methyl, or hydrogen.

Antibacterial DNA gyrase B Thiazole substituent effects Furan‑2‑yl

Total Antioxidant Capacity (TAC): Furan‑2‑yl‑Thiazole Scaffold Outperforms Thiazolidinone Analogs

Total antioxidant capacity measured by the phosphomolybdate method showed that the furan‑2‑yl‑bearing thiazoles 3a and 6a achieved the highest values in the series (1962.48 µg AAE g⁻¹ and 2007.67 µg AAE g⁻¹) [1]. In contrast, the thiazolidinone derivatives 10a and 10b (lacking the conjugated thiazole system) exhibited markedly lower antioxidant capacity (1396.06 and 1370.87 µg AAE g⁻¹) [1]. The target compound preserves the fully conjugated furan‑2‑yl‑thiazole system, placing it in the higher‑activity tier of this SAR landscape.

Antioxidant Total antioxidant capacity Phosphomolybdate assay Thiazole SAR

Multi‑Target Potential: Benzimidazole‑5‑carboxamide as a Dual LOX/XO Pharmacophore vs. Single‑Target Reference Agents

The most potent compounds in the 2024 benzo[d]imidazole‑5‑carboxamide series (10c, 10f, 10g) inhibited both LOX and XO with IC₅₀ values well below those of the single‑target reference drugs allopurinol (XO‑selective) and baicalein (LOX‑selective) [1]. For example, compound 10f showed LOX IC₅₀ = 13.95 µM vs. baicalein IC₅₀ ≈ 22 µM and XO IC₅₀ = 18.43 µM vs. allopurinol IC₅₀ ≈ 24 µM [1]. The target compound’s benzo[d]imidazole‑5‑carboxamide core is the pharmacophore responsible for this dual activity, distinguishing it from single‑entity reference inhibitors.

Dual enzyme inhibition Lipoxygenase Xanthine oxidase Multi‑target drug design

Structural Uniqueness: 1‑Phenyl‑5‑carboxamide Benzimidazole Linked to 4‑(Furan‑2‑yl)thiazol‑2‑amine — A Scaffold Not Yet Evaluated in Primary Literature

A systematic literature search (PubMed, SciFinder, Google Scholar, PubChem, ChEMBL) returned no primary research articles or patents describing the synthesis, biological evaluation, or target engagement of CAS 1207016‑56‑5 as of April 2026. The compound combines three pharmacophoric elements—1‑phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide, 4‑(furan‑2‑yl)thiazol‑2‑amine, and a secondary amide linker—in a connectivity pattern that is distinct from all published analogs in the 2024 benzo[d]imidazole‑5‑carboxamide series (compounds 10a–i) [1] and the 2024 thiazole–imidazole–furan series (compounds 3a–10b) [2]. This structural novelty makes it a high‑priority candidate for de novo SAR campaigns, as it occupies an unexplored region of the benzimidazole–thiazole–furan chemical space.

Chemical novelty Scaffold uniqueness Procurement differentiation SAR exploration

Highest‑Confidence Application Scenarios for N‑(4‑(Furan‑2‑yl)thiazol‑2‑yl)‑1‑phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide (CAS 1207016‑56‑5) Based on Comparative Scaffold Evidence


Lead‑Like Starting Point for Dual LOX/XO Anti‑Inflammatory Agent Discovery

The 1‑phenyl‑1H‑benzo[d]imidazole‑5‑carboxamide core has demonstrated balanced low‑micromolar inhibition of both lipoxygenase and xanthine oxidase (exemplified by compound 10f: LOX IC₅₀ = 13.95 µM, XO IC₅₀ = 18.43 µM) [1]. The target compound retains this core and appends a furan‑2‑yl‑thiazole tail, offering a structurally distinct entry point for medicinal chemistry optimization toward dual‑target anti‑inflammatory candidates. Its unexplored status means that even modest initial potency improvements could generate novel intellectual property.

Antibacterial Screening Hit Against DNA Gyrase B in Gram‑Positive and Gram‑Negative Pathogens

The furan‑2‑yl‑thiazole substructure has been shown to be essential for antibacterial activity in closely related compounds, with compound 3a achieving 28 mm and 27 mm inhibition zones against S. aureus and E. coli, respectively, and molecular docking confirming π‑anion interactions with DNA gyrase B residues ASP81 and ARG1072 [2]. The target compound’s identical furan‑2‑yl‑thiazole moiety justifies its inclusion in phenotypic antibacterial screening cascades, particularly where novel DNA gyrase B inhibitors are sought.

Antioxidant‑Focused SAR Exploration Using a Conjugated Heterocycle Core

The phosphomolybdate total antioxidant capacity assay revealed that thiazole compounds bearing a furan‑2‑yl substituent (6a: 2007.67 µg AAE g⁻¹; 3a: 1962.48 µg AAE g⁻¹) substantially outperform thiazolidinone variants (≈1380 µg AAE g⁻¹) [2]. The target compound’s fully conjugated furan‑2‑yl‑thiazole core, combined with the electron‑rich benzimidazole, is predicted to exhibit strong radical‑scavenging capacity, making it a rational choice for antioxidant screening programs.

Chemical Biology Probe for Profiling Benzimidazole‑Binding Enzyme Families

Because the compound has no published target engagement data, it is ideally suited as an affinity‑based probe for identifying novel benzimidazole‑binding proteins in chemoproteomics or thermal shift assays. Its 1‑phenyl‑5‑carboxamide substitution pattern is distinct from previously profiled benzimidazole probes (e.g., the oxadiazole‑thione‑benzimidazole mPGES‑1 inhibitors in the Ergül et al. 2022 series [3]), reducing the likelihood of redundant target profiles.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.